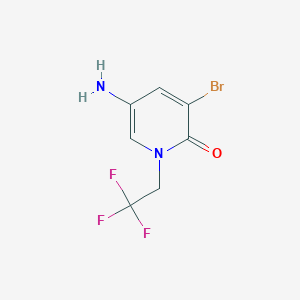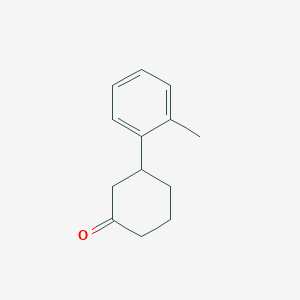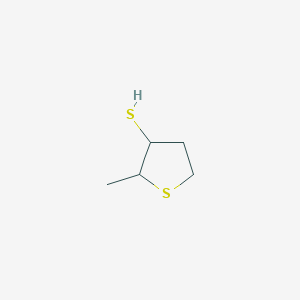
1-(2-Methoxyethyl)pyrrolidine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)pyrrolidine-3-thiol is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a methoxyethyl group and a thiol group
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyethyl)pyrrolidine-3-thiol typically involves the reaction of pyrrolidine derivatives with methoxyethyl halides under basic conditions. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
1-(2-Methoxyethyl)pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)pyrrolidine-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidine-3-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyethyl)pyrrolidine-3-thiol can be compared with other thiol-containing pyrrolidine derivatives, such as:
1-(2-Hydroxyethyl)pyrrolidine-3-thiol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, affecting its reactivity and solubility.
1-(2-Aminoethyl)pyrrolidine-3-thiol: Contains an aminoethyl group, which can participate in additional hydrogen bonding and ionic interactions.
1-(2-Methylthioethyl)pyrrolidine-3-thiol: Features a methylthioethyl group, which may alter its lipophilicity and metabolic stability. The uniqueness of this compound lies in its balanced properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C7H15NOS |
|---|---|
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)pyrrolidine-3-thiol |
InChI |
InChI=1S/C7H15NOS/c1-9-5-4-8-3-2-7(10)6-8/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
WSHUHXJHASEVFP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1CCC(C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)







![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)

![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)
